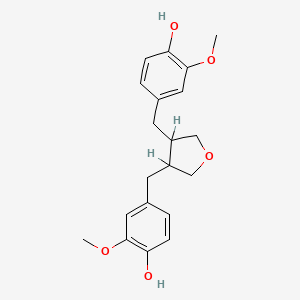

3,4-Divanillyltetrahydrofuran

Vue d'ensemble

Description

3,4-Divanillyltetrahydrofuran is a lignan compound found in various plant sources, including Urtica dioica (stinging nettle) and Linum usitatissimum (flax seed) . It is known for its ability to bind to sex hormone-binding globulin (SHBG), thereby reducing the binding capacity of SHBG to steroid hormones such as estrogens and androgens . This property has made it popular among bodybuilders who use extracts of stinging nettle to increase free testosterone levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Divanillyltetrahydrofuran involves multiple steps, including key strategies such as Diels–Alder reactions, Stobbe condensations, Michael additions, alkylations, nitrile oxide cycloadditions, radical cyclisations, dianion, and oxidative couplings . These methods allow for the racemic or enantiospecific total synthesis of the compound .

Industrial Production Methods

Industrial production of this compound can be achieved through ultra-high pressure extraction and column chromatography coupling technology . This method significantly improves the purity of the compound extracted from plant sources such as stinging nettle .

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Divanillyltetrahydrofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The methoxy and hydroxyl groups in the compound can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions include oxidized quinones, reduced alcohols, and substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Chemistry

Model Compound for Lignan Synthesis

3,4-Divanillyltetrahydrofuran serves as a model compound in the study of lignan synthesis and related chemical reactions. Its structure allows researchers to explore various reaction mechanisms and pathways relevant to lignan chemistry.

Biology

Hormonal Regulation Studies

The ability of this compound to interact with SHBG makes it a valuable compound for studying hormonal regulation. Research indicates that it may influence testosterone levels in the bloodstream, particularly among bodybuilders seeking to enhance performance .

Cytotoxic Effects on Cancer Cells

Studies have demonstrated that extracts containing this compound exhibit cytotoxic effects on prostate cancer cell lines such as LNCaP and PC3. The compound has been shown to induce cell cycle arrest in these cancer cells, suggesting its potential as an anticancer agent .

Pharmacology

Pharmacokinetic Studies

Research on the pharmacokinetics of this compound reveals its absorption and metabolism in biological systems. A study using ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) established a method for quantifying the compound in rat plasma, providing insights into its bioavailability and systemic effects .

Nutraceutical Applications

Dietary Supplements

Due to its effects on hormone levels, this compound is incorporated into dietary supplements aimed at increasing free testosterone levels. These supplements are particularly popular among athletes and bodybuilders .

Case Study 1: Prostate Cancer Research

A study investigated the effects of this compound on prostate cancer cells. Results indicated that the compound was more toxic to LNCaP cells compared to PC3 cells due to differences in androgen sensitivity. The study highlighted the potential of this lignan in developing targeted therapies for prostate cancer .

Case Study 2: Hormonal Effects in Bodybuilders

In another study focusing on athletes, researchers examined the impact of this compound on serum testosterone levels. Results suggested that supplementation could lead to increased free testosterone levels without significant side effects, indicating its potential as a safe ergogenic aid .

Mécanisme D'action

3,4-Divanillyltetrahydrofuran exerts its effects by binding to sex hormone-binding globulin (SHBG), thereby reducing the ability of SHBG to bind additional steroid hormones such as estrogens and androgens . This increases the levels of free testosterone and estradiol in the body, which can have various physiological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Matairesinol: Another lignan compound found in various plants, known for its antioxidant properties.

Pinoresinol: A lignan with similar structural features, found in plants like olive oil and sesame seeds.

Secoisolariciresinol: A lignan found in flax seeds, known for its estrogenic activity.

Uniqueness

3,4-Divanillyltetrahydrofuran is unique due to its strong binding affinity to SHBG, which significantly impacts hormone regulation . This property distinguishes it from other lignans like matairesinol and pinoresinol, which do not exhibit the same level of interaction with SHBG.

Activité Biologique

3,4-Divanillyltetrahydrofuran (DVT) is a lignan predominantly found in the roots of Urtica dioica (stinging nettle) and other plant sources such as flaxseed (Linum usitatissimum). This compound has garnered attention in recent years for its potential biological activities, particularly in relation to testosterone modulation, prostate health, and metabolic effects. This article delves into the pharmacological properties of DVT, examining its mechanisms of action, therapeutic applications, and relevant research findings.

DVT exhibits several mechanisms that contribute to its biological activity:

- Binding Affinity to SHBG : DVT has a high affinity for sex hormone-binding globulin (SHBG), which allows it to displace testosterone and estradiol from their binding sites. This displacement results in increased levels of free testosterone in the bloodstream, potentially enhancing anabolic effects in individuals, especially athletes and bodybuilders .

- Aromatase Inhibition : Research suggests that DVT may inhibit the enzyme aromatase, which converts testosterone into estrogen. By reducing this conversion, DVT could help maintain higher testosterone levels while minimizing estrogenic effects .

- Effects on Prostate Health : DVT has been shown to alleviate symptoms associated with benign prostatic hyperplasia (BPH) by reducing prostate size without adversely affecting testosterone production. This property makes it a candidate for managing urinary complications in older men .

Pharmacokinetics

A study conducted on rats established a pharmacokinetic profile for DVT using ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). The method demonstrated high sensitivity and accuracy in quantifying DVT levels in plasma, indicating its viability for further pharmacological studies .

Case Studies

- Testosterone Modulation : In a controlled study involving diabetic mice, DVT treatment led to significant improvements in mating behavior and testosterone levels. The compound activated key proteins involved in testosterone synthesis, such as Nur77 and StAR, suggesting its potential for treating hypogonadism .

- Prostate Health : A clinical investigation highlighted the efficacy of nettle root extracts containing DVT in reducing urinary symptoms related to BPH. Participants reported improved urine flow and reduced prostate size after consistent intake of nettle root supplements .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-[[4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O5/c1-23-19-9-13(3-5-17(19)21)7-15-11-25-12-16(15)8-14-4-6-18(22)20(10-14)24-2/h3-6,9-10,15-16,21-22H,7-8,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGUIJKVZZROIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COCC2CC3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20956217 | |

| Record name | 3,4-Divanillyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34730-78-4 | |

| Record name | 3,4-Divanillyltetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34730-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Creosol, alpha,alpha'-(tetrahydro-3,4-furandiyl)di- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034730784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Divanillyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.